molecular formula C19H23N5O2 B2963762 2-(morpholin-4-yl)-N-(2-phenylethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide CAS No. 1903079-41-3

2-(morpholin-4-yl)-N-(2-phenylethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide

Cat. No.: B2963762
CAS No.: 1903079-41-3
M. Wt: 353.426
InChI Key: UXJMKPLLYCDZMT-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[3,4-d]pyrimidine core, a morpholin-4-yl group at position 2, and a 2-phenylethyl carboxamide substituent at position 5.

Properties

IUPAC Name

2-morpholin-4-yl-N-(2-phenylethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c25-19(20-7-6-15-4-2-1-3-5-15)24-13-16-12-21-18(22-17(16)14-24)23-8-10-26-11-9-23/h1-5,12H,6-11,13-14H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJMKPLLYCDZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholin-4-yl)-N-(2-phenylethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolopyrimidine core, followed by the introduction of the morpholine and phenylethyl groups. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(morpholin-4-yl)-N-(2-phenylethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(morpholin-4-yl)-N-(2-phenylethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(morpholin-4-yl)-N-(2-phenylethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key differences among analogs lie in their core structures (pyrrolo[3,4-d] vs. [2,3-d]pyrimidine), substituent positions, and functional groups. Below is a comparative analysis:

Compound Name/ID Core Structure R1 (Position 2) R2 (Carboxamide) Molecular Weight (g/mol) Key Features
Target Compound pyrrolo[3,4-d]pyrimidine morpholin-4-yl 2-phenylethyl 380.45 High lipophilicity; potential CNS activity
() pyrrolo[3,4-d]pyrimidine morpholin-4-yl thiophen-2-ylprop-2-en-1-one 342.41 Conjugated enone; lower molecular weight
() pyrrolo[3,4-d]pyrimidine dihydroinden-2-ylamino 3-(1H-triazol-4-yl)propyl ~361 Triazole enhances polarity; Cu-mediated synthesis
() pyrrolo[2,3-d]pyrimidine chloro-fluorophenylamino morpholinylethyl ~535.4 Halogenated aryl; high molecular weight
WHO-listed compound () pyrrolo[2,3-d]pyrimidine morpholinylpropynyl methoxymethylphenyl 474.55 Alkynyl linker; improved metabolic stability

Notes:

  • Morpholine is a common substituent across analogs, likely improving aqueous solubility and target affinity.
  • Substituents like thiophene () or triazole () introduce polar functionalities, whereas the phenylethyl group in the target compound increases hydrophobicity.

Functional Group Impact on Properties

  • Morpholine : Present in the target compound and analogs, this group contributes to solubility and hydrogen-bonding interactions.
  • Phenylethyl vs. Thiophene/Triazole : The phenylethyl group (target) increases logP compared to thiophene () or triazole (), suggesting divergent ADMET profiles.
  • Halogenation : Chloro-fluorophenyl in enhances electrophilicity and target binding but may increase toxicity risks .

Biological Activity

The compound 2-(morpholin-4-yl)-N-(2-phenylethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a pyrrolo[3,4-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, particularly its inhibitory effects on specific protein kinases associated with diseases such as malaria.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₈N₄O
  • Molecular Weight : 282.33 g/mol

This compound features a pyrrolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

Inhibitory Effects on Protein Kinases

Recent studies have highlighted the effectiveness of pyrrolo[3,4-d]pyrimidines as inhibitors of calcium-dependent protein kinases, particularly those from the malaria parasite Plasmodium falciparum. The compound was designed and tested for its inhibitory activity against PfCDPK4 and PfCDPK1, two critical kinases involved in the life cycle of the malaria parasite.

Key Findings from Research

  • Inhibition Potency :
    • The compound exhibited an IC₅₀ value ranging from 0.210 to 0.530 μM against PfCDPK4.
    • For PfCDPK1, the IC₅₀ was approximately 0.589 μM .
  • Structure-Activity Relationship (SAR) :
    • Modifications at specific positions on the pyrrolo[3,4-d]pyrimidine scaffold were found to significantly influence binding affinity and inhibitory activity.
    • Compounds with methoxy or ethoxy substitutions at C-5 showed enhanced activity .
  • Molecular Docking Studies :
    • Docking simulations indicated favorable interactions between the compound and key amino acid residues in the active site of PfCDPK4, suggesting a mechanism of action through competitive inhibition .

Case Studies

A series of compounds based on the pyrrolo[3,4-d]pyrimidine scaffold were synthesized and evaluated for their biological activity. Notable case studies include:

  • Compound 2b : Displayed promising antiplasmodial activity with an IC₅₀ of 0.210 μM against PfCDPK4.
  • Compound 2g : Showed similar inhibitory profiles and was further optimized for enhanced potency .

Comparative Analysis of Pyrrolo[3,4-d]pyrimidines

The following table summarizes the IC₅₀ values of various pyrrolo[3,4-d]pyrimidine derivatives tested against PfCDPK4 and PfCDPK1:

CompoundTarget KinaseIC₅₀ (μM)
2bPfCDPK40.210
2gPfCDPK40.530
2ePfCDPK10.589

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